Phenazolam
Overview
Description
Phenazolam, also known as Clobromazolam or DM-II-90, is a benzodiazepine derivative that acts as a potent sedative and hypnotic drug. It was first synthesized in the early 1980s but was never developed for medical use. This compound has appeared on the illicit drug market as a designer drug and is known for its strong sedative effects .
Mechanism of Action
Target of Action
Phenazolam, like other benzodiazepines, primarily targets the central nervous system . It acts as a potent sedative and hypnotic drug .
Mode of Action
As a benzodiazepine derivative, it likely enhances the effect of the neurotransmitter gamma-aminobutyric acid (gaba) at the gaba_a receptor, resulting in sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant properties .
Biochemical Pathways
Benzodiazepines typically work by binding to the gaba_a receptor, increasing the efficiency of gaba, the chief inhibitory neurotransmitter in the mammalian central nervous system .
Pharmacokinetics
Like other benzodiazepines, it is likely to be well-absorbed after oral administration, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action are likely to include increased GABAergic activity, leading to decreased neuronal excitability. This can result in sedation, hypnosis, reduced anxiety, muscle relaxation, and anticonvulsant effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, co-administration with other central nervous system depressants (e.g., opioids and alcohol) can enhance its sedative effects and potentially lead to adverse events . .
Biochemical Analysis
Biochemical Properties
Phenazolam is classified as a novel benzodiazepine . Benzodiazepines are central nervous system depressants . They interact with gamma-aminobutyric acid (GABA) receptors in the brain, enhancing the effect of GABA, a neurotransmitter that inhibits the activity of neurons . This interaction results in the sedative and hypnotic effects of this compound .
Cellular Effects
This compound, like other benzodiazepines, influences cell function by modulating the activity of GABA receptors . By enhancing the inhibitory effect of GABA, this compound can decrease neuronal excitability, leading to its sedative and hypnotic effects
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to GABA receptors, specifically at the benzodiazepine site on these receptors . This binding enhances the effect of GABA, leading to increased inhibition of neuronal activity
Metabolic Pathways
The metabolic pathways of this compound are not well-characterized. Benzodiazepines typically undergo phase I metabolism, which involves hydroxylation and other reactions catalyzed by cytochrome P450 enzymes
Preparation Methods
Phenazolam is synthesized through a series of chemical reactions involving various reagents and conditions. The synthetic route typically involves the formation of the triazolobenzodiazepine core structure. One common method includes the condensation of 2-chlorobenzophenone with hydrazine to form the intermediate, which is then cyclized with appropriate reagents to yield this compound
Chemical Reactions Analysis
Phenazolam undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites. Common reagents for oxidation include hydrogen peroxide and other oxidizing agents.
Reduction: Reduction reactions can convert this compound into its reduced forms using reagents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions, particularly at the bromine and chlorine positions, using nucleophilic reagents.
The major products formed from these reactions include hydroxylated and dechlorinated derivatives .
Scientific Research Applications
Phenazolam has several scientific research applications, primarily in the fields of chemistry, biology, and forensic science:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of benzodiazepines.
Biology: Studied for its effects on the central nervous system and its potential interactions with other neurotransmitters.
Forensic Science: Utilized in toxicology studies to understand its metabolism and detect its presence in biological samples.
Comparison with Similar Compounds
Phenazolam is structurally similar to other benzodiazepines such as Bromazolam, Triazolam, and Flubromazolam. Compared to these compounds, this compound is noted for its higher potency and longer duration of action. Here is a comparison with similar compounds:
Bromazolam: Similar sedative effects but with a shorter duration of action.
Triazolam: Used medically for its hypnotic effects but less potent than this compound.
Flubromazolam: Known for its extreme potency and long-lasting effects, similar to this compound
This compound’s uniqueness lies in its combination of high potency and long duration, making it a subject of interest in both scientific research and forensic studies.
Properties
IUPAC Name |
8-bromo-6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClN4/c1-10-21-22-16-9-20-17(12-4-2-3-5-14(12)19)13-8-11(18)6-7-15(13)23(10)16/h2-8H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTCFAZTKZDYCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)Br)C(=NC2)C4=CC=CC=C4Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10236191 | |
Record name | 8-Bromo-6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10236191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87213-50-1 | |
Record name | Phenazolam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087213501 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Bromo-6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10236191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHENAZOLAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AVB9ZZ4ZS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.